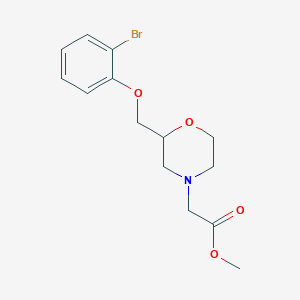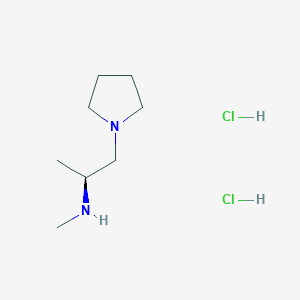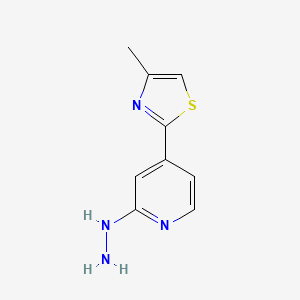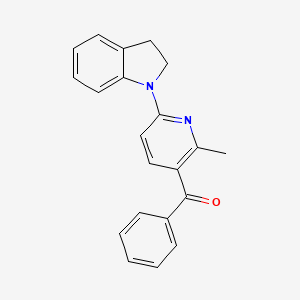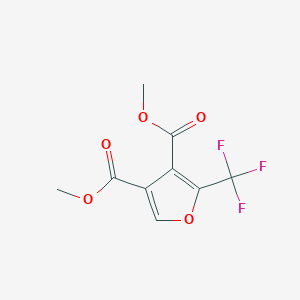
Dimethyl 2-(trifluoromethyl)furan-3,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-(trifluoromethyl)furan-3,4-dicarboxylate is an organic compound belonging to the furan family It is characterized by the presence of a trifluoromethyl group attached to the furan ring, along with two ester groups at the 3 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(trifluoromethyl)furan-3,4-dicarboxylate typically involves the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates. This reaction proceeds through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination . The reaction conditions often include the use of a base such as sodium hydride and solvents like tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Dimethyl 2-(trifluoromethyl)furan-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
科学研究应用
Dimethyl 2-(trifluoromethyl)furan-3,4-dicarboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Materials Science: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of dimethyl 2-(trifluoromethyl)furan-3,4-dicarboxylate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes or hydrophobic pockets in proteins. The ester groups can undergo hydrolysis, releasing active intermediates that can participate in further chemical reactions.
相似化合物的比较
Similar Compounds
Dimethyl 3,4-furandicarboxylate: Lacks the trifluoromethyl group, making it less lipophilic.
Dimethyl 2,5-furandicarboxylate: Has ester groups at different positions, leading to different chemical properties.
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Contains different functional groups, resulting in distinct reactivity and applications.
Uniqueness
Dimethyl 2-(trifluoromethyl)furan-3,4-dicarboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are advantageous.
属性
分子式 |
C9H7F3O5 |
|---|---|
分子量 |
252.14 g/mol |
IUPAC 名称 |
dimethyl 2-(trifluoromethyl)furan-3,4-dicarboxylate |
InChI |
InChI=1S/C9H7F3O5/c1-15-7(13)4-3-17-6(9(10,11)12)5(4)8(14)16-2/h3H,1-2H3 |
InChI 键 |
JWZBJJWESGRAQH-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=COC(=C1C(=O)OC)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![tert-Butyl 4-((2-(ethoxycarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate](/img/structure/B11795440.png)
